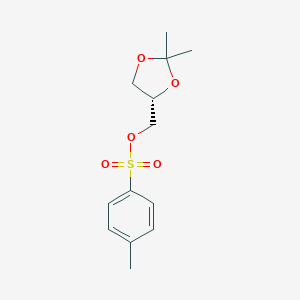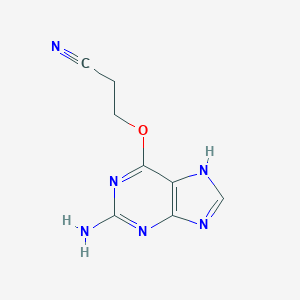![molecular formula C9H14O B044511 (E)-3-[(E)-prop-1-enyl]hex-4-en-2-one CAS No. 116454-35-4](/img/structure/B44511.png)
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one, commonly known as trans-β-farnesene, is a natural organic compound found in various plants and insects. It is a sesquiterpene hydrocarbon with a molecular formula of C15H24 and a molecular weight of 204.36 g/mol. This compound has gained attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of trans-β-farnesene is not fully understood, but it is believed to act on the nervous system of insects, leading to paralysis and death. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Trans-β-farnesene has been found to have various biochemical and physiological effects. In insects, it has been found to act as a pheromone to attract mates and as a warning signal to alert others of danger. In humans, it has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-β-farnesene has several advantages for lab experiments, including its natural origin, easy availability, and low toxicity. However, its instability and low solubility in water can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on trans-β-farnesene. These include further studies on its insecticidal properties and potential use as a natural insecticide, as well as studies on its anti-inflammatory and anti-cancer properties. Additionally, research can be done on the synthesis of trans-β-farnesene using biotransformation methods, which can be more environmentally friendly than chemical synthesis.
Méthodes De Synthèse
Trans-β-farnesene can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. Extraction from natural sources involves the isolation of the compound from plants or insects that produce it. Chemical synthesis involves the use of synthetic methods to produce the compound. Biotransformation involves the use of microorganisms or enzymes to convert precursor compounds into trans-β-farnesene.
Applications De Recherche Scientifique
Trans-β-farnesene has been studied extensively for its potential applications in various fields. In agriculture, it has been found to have insecticidal properties and can be used as a natural insecticide to control pests. In the cosmetic industry, it has been used as a fragrance and flavoring agent due to its pleasant odor. In the pharmaceutical industry, it has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
116454-35-4 |
|---|---|
Nom du produit |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(E)-3-[(E)-prop-1-enyl]hex-4-en-2-one |
InChI |
InChI=1S/C9H14O/c1-4-6-9(7-5-2)8(3)10/h4-7,9H,1-3H3/b6-4+,7-5+ |
Clé InChI |
OPWMNTIQHYFJLR-YDFGWWAZSA-N |
SMILES isomérique |
C/C=C/C(C(=O)C)/C=C/C |
SMILES |
CC=CC(C=CC)C(=O)C |
SMILES canonique |
CC=CC(C=CC)C(=O)C |
Synonymes |
4-Hexen-2-one, 3-(1-propenyl)-, (E,E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



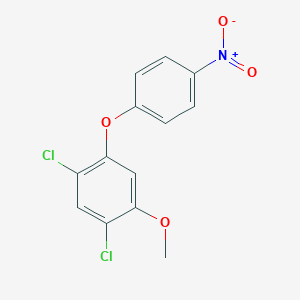
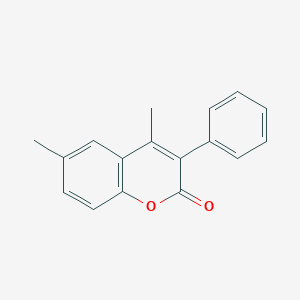
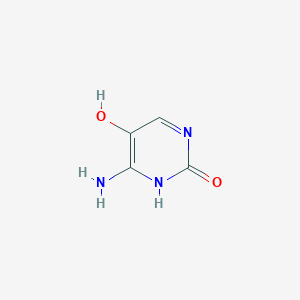
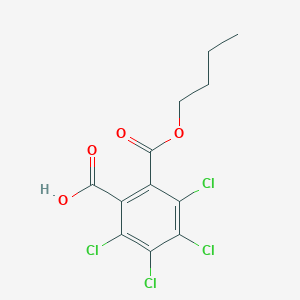
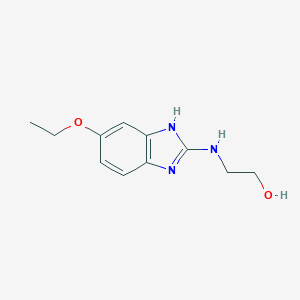
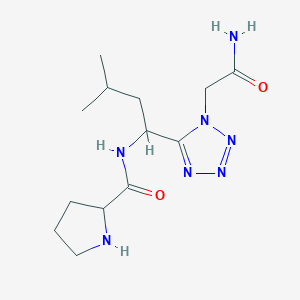
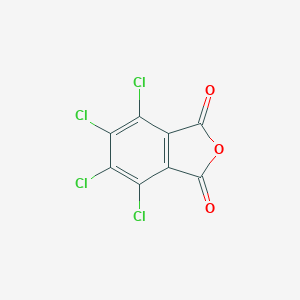
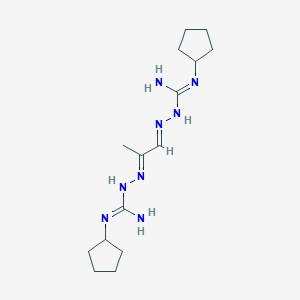


![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
